1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one
Overview
Description
1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a phenylprop-2-en-1-one moiety
Mechanism of Action
Target of Action
The primary target of 1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound has been shown to be more selective towards ENT2 than ENT1 .
Mode of Action
This compound acts as an inhibitor of ENTs . It interacts with its targets, leading to a reduction in the uptake of uridine . The compound’s interaction with ENTs results in changes in the transport of nucleosides across the cell membrane .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which can impact various cellular processes that rely on nucleoside transport .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the uptake of uridine . This can affect various cellular processes that rely on nucleoside transport, potentially leading to changes in cell function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of ENTs, the compound’s primary target, is known to increase in acidic environments . Therefore, the compound’s action, efficacy, and stability might be influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one typically involves the reaction of 1-(2-fluorophenyl)piperazine with a suitable phenylprop-2-en-1-one derivative. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with the phenylprop-2-en-1-one derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylprop-2-en-1-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the phenylprop-2-en-1-one moiety.
1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorophenyl group.
1-(4-Chlorophenyl)piperazine: Features a chlorophenyl group instead of a fluorophenyl group
Uniqueness
1-(4-(2-Fluorophenyl)piperazinyl)-3-phenylprop-2-EN-1-one is unique due to the combination of its fluorophenyl-piperazine core and phenylprop-2-en-1-one moiety
Properties
IUPAC Name |
(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-17-8-4-5-9-18(17)21-12-14-22(15-13-21)19(23)11-10-16-6-2-1-3-7-16/h1-11H,12-15H2/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMJWRTVNYLVFW-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155986 | |
Record name | 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427863-79-3 | |
Record name | 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427863-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 1-[4-(2-fluorophenyl)-1-piperazinyl]-3-phenyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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